2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate carboxylic acid derivative under specific conditions. The reaction can be carried out using a variety of methods, including the use of coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts such as copper(I) iodide.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN₃) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted triazoles and other heterocyclic compounds.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3,5-dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3,5-Dimethylphenyl isocyanate: Used in the synthesis of various organic compounds.
2-(3,5-Dimethylphenyl)pyridine hydrochloride: Another triazole derivative with potential biological activity.
2-(3,5-Dimethylphenyl)triazole: A structurally similar compound with different functional groups.
Uniqueness: 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific arrangement of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-8(2)5-9(4-7)14-12-6-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANOGVVKXTJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2N=CC(=N2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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